3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C8H11IN2O2 and its molecular weight is 294.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- The compound's synthesis is regiospecific, requiring careful identification by spectroscopic techniques. X-ray crystallography plays a crucial role in determining the structure unambiguously. This process highlights the compound's significance in advanced structural analysis and organic synthesis research (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Synthesis Methodologies
- The compound is involved in a variety of synthesis methods, including the use of Meldrum's acid for the production of related propanoic acids. This reflects its role in the development of efficient synthetic routes for pharmacologically relevant compounds (Reddy & Rao, 2006).
Development of Asymmetric Ligands and Complexes
- The compound contributes to the generation of asymmetric imine ligands and mixed-metal polynuclear complexes. This is significant for the exploration of new chemistries in ligand design and complex formation (Olguín & Brooker, 2011).
Synthesis of Derivatives and Pharmacological Activities
- Derivatives of the compound, specifically N,N-disubstituted propanamides and propanamines, demonstrate notable pharmacological activities like sedative and local anesthetic effects, indicating its potential in medicinal chemistry research (Bondavalli et al., 1990).
Comparative Synthesis Techniques
- The compound's derivatives are synthesized using different methods, such as diimide reduction, highlighting its role in comparative synthesis studies and the optimization of reaction conditions (Deepa et al., 2012).
Cytotoxicity Studies
- Derivatives of the compound have been studied for their cytotoxicity against specific cell lines, which is crucial for understanding their potential therapeutic applications (Zatonskaya et al., 2016).
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the search results, it’s worth noting that imidazole derivatives, which include pyrazoles, show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Safety and Hazards
Properties
IUPAC Name |
3-(4-iodo-3,5-dimethylpyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-5-8(9)6(2)11(10-5)4-3-7(12)13/h3-4H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKYOUULJSNVAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)O)C)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.